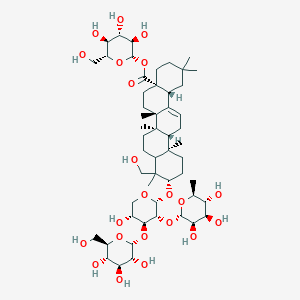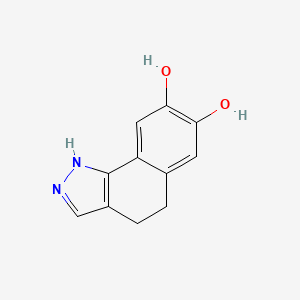
4,5-Dihydro-1H-benzo(g)indazole-7,8-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5-Dihydro-1H-benzo(g)indazole-7,8-diol is a heterocyclic compound with a unique structure that includes both indazole and dihydroxy functionalities
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dihydro-1H-benzo(g)indazole-7,8-diol typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the condensation of phenylhydrazine with a suitable diketone, followed by cyclization and subsequent hydroxylation . The reaction conditions often require the use of acidic or basic catalysts and elevated temperatures to facilitate the formation of the indazole ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Análisis De Reacciones Químicas
Types of Reactions: 4,5-Dihydro-1H-benzo(g)indazole-7,8-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the indazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines) are employed under appropriate conditions.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of substituted indazole derivatives.
Aplicaciones Científicas De Investigación
4,5-Dihydro-1H-benzo(g)indazole-7,8-diol has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of advanced materials and dyes.
Mecanismo De Acción
The mechanism of action of 4,5-Dihydro-1H-benzo(g)indazole-7,8-diol involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with biological macromolecules, while the indazole ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparación Con Compuestos Similares
Indazole: Shares the indazole core but lacks the hydroxyl groups.
Benzimidazole: Similar structure but with different nitrogen positioning.
Quinazoline: Another heterocyclic compound with a similar ring system.
Uniqueness: 4,5-Dihydro-1H-benzo(g)indazole-7,8-diol is unique due to the presence of both hydroxyl groups and the indazole ring, which confer distinct chemical reactivity and biological activity compared to its analogs .
Propiedades
Número CAS |
57595-67-2 |
|---|---|
Fórmula molecular |
C11H10N2O2 |
Peso molecular |
202.21 g/mol |
Nombre IUPAC |
4,5-dihydro-1H-benzo[g]indazole-7,8-diol |
InChI |
InChI=1S/C11H10N2O2/c14-9-3-6-1-2-7-5-12-13-11(7)8(6)4-10(9)15/h3-5,14-15H,1-2H2,(H,12,13) |
Clave InChI |
KIEMHVFGGXELEV-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=C(C3=CC(=C(C=C31)O)O)NN=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


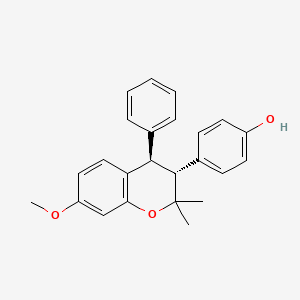
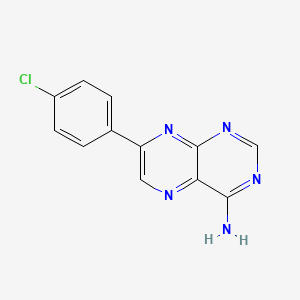
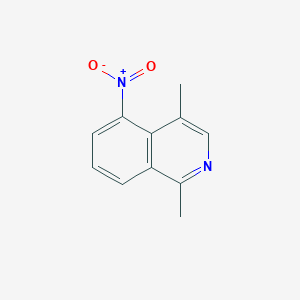
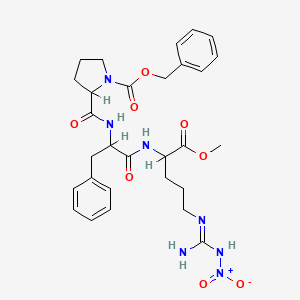
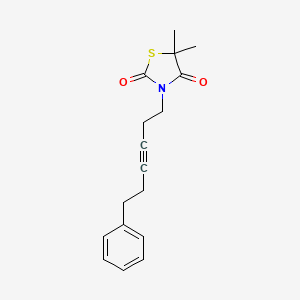

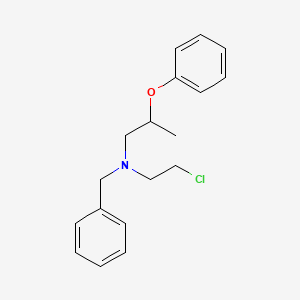
![(2S)-2-[[4-[(1H-imidazol-5-ylmethylamino)methyl]-2-naphthalen-1-ylbenzoyl]amino]-4-methylpentanoic acid](/img/structure/B12788595.png)
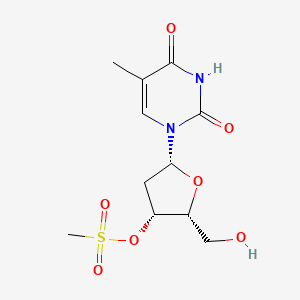
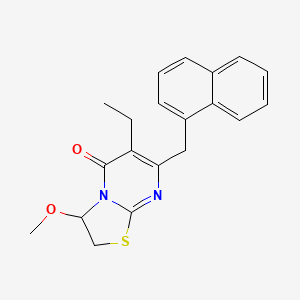
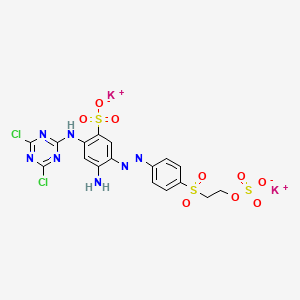

![7H-Benz[de]anthracen-7-one, 2-methyl-](/img/structure/B12788631.png)
